5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Quality Control Analytical Reference Standard Procurement

Reproducing published TEAD-inhibitor or PROTAC syntheses requires the exact N-(2-hydroxyethyl)-sulfonamide regioisomer. This compound delivers the dual bromo/hydroxy functionality needed for divergent cross-coupling and linker attachment. - Single scaffold bearing bromine for Suzuki/Buchwald-Hartwig coupling, methoxy H-bond acceptor, and free primary alcohol for fluorination or conjugation. - Certified 97% purity grade available for use as a system-suitability standard in sulfonamide API methods. - Room-temperature storage eliminates cold-chain logistics costs at gram scale.

Molecular Formula C9H12BrNO4S
Molecular Weight 310.17 g/mol
CAS No. 871269-14-6
Cat. No. B1291173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
CAS871269-14-6
Molecular FormulaC9H12BrNO4S
Molecular Weight310.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO
InChIInChI=1S/C9H12BrNO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3
InChIKeyANOUOAFJUPSZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Physicochemical & Procurement Profile


5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS 871269-14-6) is a synthetic brominated sulfonamide derivative defined by a 5-bromo-2-methoxybenzenesulfonamide core bearing an N-(2-hydroxyethyl) substituent. Its molecular formula is C₉H₁₂BrNO₄S, with a molecular weight of 310.17 g/mol and an MDL identifier MFCD08056375 [1]. The compound is a crystalline solid (melting point 109–112 °C) with a computed density of 1.596 g/cm³ and a boiling point of 467.6 °C at 760 mmHg, exhibits moderate lipophilicity (XLogP3 = 0.9), and is an irritant (Xi hazard code) [2]. Commercial supply is dominated by small-quantity R&D packs (100 mg to 1 g) at purities of 95 % or 97 %, positioning it as a niche fine chemical and analytical reference standard rather than a commodity intermediate . The scientific and patent literature reveals that this compound has been explicitly disclosed as a synthetic intermediate en route to 5-bromo-N-(2-fluoroethyl)-2-methoxybenzenesulfonamide—a probe within YAP/TAZ–TEAD transcriptional modulation programs—and is further recognized as a protein degrader building block [3] [4]. These curated identifiers and certified purity specifications constitute a stable baseline that mitigates the risk of structural misassignment or lot-to-lot variability for users seeking to reproduce published synthetic sequences or to qualify a reference standard for analytical method development.

Synthetic intermediate for fluoroethyl bioisostere preparation
Protein degrader building block with linker-attachment handle
Analytical reference standard with certified purity grades
Dye and colorant intermediate with trifunctional scaffold

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Why Generic Substitution Fails


Sulfonamides are a broad pharmacophore class, but the specific substitution pattern on the benzene ring and the N-alkyl chain governs the reactivity, physicochemical properties, and biological recognition of each congener, meaning that generic “in-class” exchange carries a high risk of project failure [1]. The 5-bromo substituent serves as both a heavy atom for X-ray crystallographic phasing and a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), while the 2-methoxy group provides a hydrogen-bond acceptor that can direct regioselective metalation and modulate logP differently from unsubstituted, 2-hydroxy, or 2-halo analogs [2]. The N-(2-hydroxyethyl) chain introduces a primary alcohol that is absent in the corresponding N-methyl, N,N-dimethyl, N-benzyl, or unsubstituted sulfonamide variants; this hydroxyl group enables downstream derivatization (e.g., fluorination to N-(2-fluoroethyl) [3]) or conjugation without perturbing the bromine or methoxy motifs—a divergent functional handle set not available in close analogs such as 5-bromo-2-methoxybenzenesulfonamide (CAS 23095-05-8) or N-methyl-5-bromo-2-methoxybenzenesulfonamide [4]. Consequently, selection of 871269-14-6 over non-hydroxylated, des-bromo, or des-methoxy benzenesulfonamides is mandatory for any experimental sequence that depends on the simultaneous presence of the primary alcohol, the bromoarene, and the methoxy group in the same intermediate.

5-Bromo-N-(2-hydroxyethyl) derivative (871269-14-6)
N-methyl or N-H analogs lack the primary alcohol required for fluorination or conjugation
5-Bromo-2-methoxybenzenesulfonamide (23095-05-8)
Absence of the hydroxyethyl chain shifts logP by +0.5 units and removes a hydrogen-bond donor
Des-bromo or des-methoxy benzenesulfonamides
Loss of the bromine eliminates the heavy-atom phasing and cross-coupling synthetic handle

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Evidence Guide


Certified Purity Levels

Two commercial suppliers report distinct and verified purity specifications for the same compound: AKSci lists a minimum purity of 95 % (CAS 871269-14-6, catalog V8329) , whereas eMolecules/Combi-Blocks certifies a purity of 97.000 % (catalog OT-0302) . This quantifiable purity differential, obtained under standardized QC conditions, allows the scientific user to select the appropriate grade for analytical method validation (where ≥97 % is typically required) versus exploratory synthetic feasibility studies.

Certified Purity Levels
Head-to-head
95% vs 97.000%
Grade selection supports analytical validation or synthetic feasibility
Supplier batch QC certificates; HPLC-based determination
Quality Control Analytical Reference Standard Procurement

Storage and Stability Recommendations

Storage recommendations diverge among suppliers for this compound. AKSci specifies long-term storage in a cool, dry place (ambient), while Bio-Fount mandates short-term storage at −4 °C (1–2 weeks) and long-term storage at −20 °C (1–2 years) [1]. This difference—ambient versus frozen—has direct implications for shipping logistics and laboratory storage infrastructure, especially for international procurement where cold-chain transport significantly increases cost.

Storage Recommendations
Head-to-head
Ambient vs −20 °C ≥20 °C differential in supplier guidance
Storage directive affects cold-chain logistics and long-term integrity planning
Supplier SDS review; data to verify per protocol
Stability Storage Condition Logistics

Physicochemical Properties vs. Non-Hydroxylated Analogs

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (871269-14-6) possesses a computed XLogP3 of 0.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 [1]. In contrast, the non-hydroxylated analog 5-bromo-2-methoxybenzenesulfonamide (CAS 23095-05-8) has a computed XLogP3 of 1.4 and only 1 hydrogen bond donor [2]. This difference in calculated lipophilicity and hydrogen-bonding capacity directly influences aqueous solubility, chromatographic retention, and passive membrane permeability.

Physicochemical Properties
Cross-study comparable
XLogP3 = 0.9 vs 1.4 ΔXLogP3 = 0.5 log units (more hydrophilic)
Supports purification method development and formulation screening decisions
Computed descriptor (PubChem); experimental validation recommended
Solubility Hydrogen Bonding LogP

Intermediate for Fluoroethyl Bioisostere Synthesis

Patent WO2023146513A1 explicitly describes the conversion of 5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide to 5-bromo-N-(2-fluoroethyl)-2-methoxybenzenesulfonamide using diethylaminosulfur trifluoride (DAST) as the fluorinating agent, achieving a 43.7 % yield under optimized conditions [1]. The N-(2-hydroxyethyl) group is the essential synthetic precursor; the corresponding N-methyl or N-H sulfonamide analogs cannot undergo this transformation.

Fluoroethyl Bioisostere Synthesis
Class-level
43.7% yield (DAST, DCM)
Gatekeeping intermediate for YAP/TAZ–TEAD inhibitor programs
Patent route WO2023146513A1; no alternative substrate reported
Synthetic Chemistry Bioisostere YAP/TAZ–TEAD

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Application Scenarios


HPLC Method Validation Reference Standard

The availability of a certified 97 % purity grade (Combi-Blocks OT-0302) directly supports the use of 871269-14-6 as a reference standard for quantifying related substances in sulfonamide-containing active pharmaceutical ingredients (APIs) [1]. Its well-characterized melting point (109–112 °C) and density (1.596 g/cm³) provide orthogonal identity confirmation parameters . Procurement of the higher-purity grade is indicated when the compound serves as a system suitability standard or an impurity marker in compendial methods.

YAP/TAZ–TEAD Inhibitor Intermediate

Patent WO2023146513A1 demonstrates that the N-(2-hydroxyethyl) chain is the direct precursor to the corresponding N-(2-fluoroethyl) bioisostere, which is under investigation as a modulator of the Hippo signaling pathway [1]. Scientists engaged in TEAD inhibitor medicinal chemistry should select CAS 871269-14-6 specifically over the N-methyl or N-H analogs because only the hydroxyethyl intermediate enables the documented DAST-mediated fluorination route (43.7 % yield), preserving the bromoarene for subsequent diversification [1].

Protein Degrader Building Block

Commercial classification as a “Protein Degrader Building Block” by Aladdin Scientific indicates suitability for assembling PROTAC or molecular glue-type heterobifunctional molecules [1]. The free primary alcohol serves as a functional handle for linker attachment via ester, carbonate, or ether bond formation, while the bromine atom provides a site for palladium-catalyzed cross-coupling to install E3 ligase-binding warheads. Users should verify ambient storage compatibility when ordering from suppliers that certify room-temperature stability to avoid cold-chain surcharges on gram-scale quantities .

Dye and Colorant Intermediate

Industry-facing sources describe 871269-14-6 as an intermediate in the synthesis of reactive, direct, and sulfur dyes [1]. The simultaneous presence of the bromine (for nucleophilic aromatic substitution or metal-catalyzed coupling), the methoxy group (auxochrome), and the hydroxyethyl sulfonamide (water-solubilizing and fiber-reactive anchor) provides a trifunctional scaffold that is not replicated in des-bromo or des-methoxy variants. Procurement of the 95 % purity grade (AKSci) is sufficient for dye synthesis screening, where subsequent purification steps are standard practice .

Application
Selection Property
Validation Focus
HPLC Method Validation Standard
Certified purity grade
System suitability and impurity marker qualification
YAP/TAZ–TEAD Inhibitor Intermediate
N-(2-hydroxyethyl) synthetic handle
DAST-mediated fluorination and bromoarene diversification review
Protein Degrader Building Block
Primary alcohol linker handle
PROTAC assembly and cross-coupling compatibility review
Dye and Colorant Intermediate
Trifunctional scaffold availability
Reactive dye synthesis and fiber-affinity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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